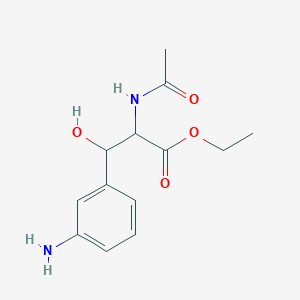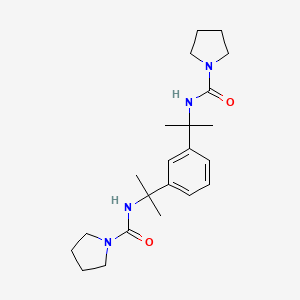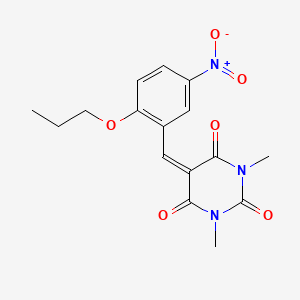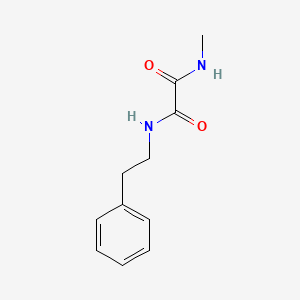
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as MNX, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MNX has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to metal ions, which may explain its use as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to bind to metal ions, which may have implications for its use as a fluorescent probe for metal ion detection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is its potential use as a fluorescent probe for metal ion detection, which could have applications in environmental monitoring and biomedical imaging. Another advantage is its potential use in organic electronics due to its high photoluminescence quantum yield and high charge carrier mobility. One limitation of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
For research on 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one include investigating its potential as an anticancer agent, further studying its mechanism of action, and exploring its potential use in organic electronics. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one could also be studied for its potential use in other fields, such as catalysis and sensor applications. Further research could also be done to improve the synthesis of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one and to develop new methods for its synthesis.
Méthodes De Synthèse
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been synthesized using different methods, including the reaction of 2-aminoacetophenone and 2-methylbenzaldehyde with 1-naphthaldehyde in the presence of ethanol and sodium hydroxide. Another method involves the reaction of 2-aminoacetophenone and 2-methylbenzaldehyde with 1-naphthaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The yield of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one using these methods ranges from 70-92%.
Applications De Recherche Scientifique
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use in organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Propriétés
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-7-2-4-11-17(14)20-22-19(21(23)24-20)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFGXCXVZUXGE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Methylphenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)


![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)